N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and a dimethylsulfamoyl benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenylpropyl precursor, followed by the introduction of a hydroxy group through a hydroxylation reaction. The final step involves the sulfonation of the benzamide moiety with dimethylsulfamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-hydroxypropylbenzamide
- N-(3-chlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(3-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and dimethylsulfamoyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21(2)26(24,25)16-8-6-13(7-9-16)18(23)20-11-10-17(22)14-4-3-5-15(19)12-14/h3-9,12,17,22H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJYXMKWUKOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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